Nutlin-2
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Overview
Description
Nutlin-2 is a small-molecule inhibitor that belongs to the Nutlin family, which are cis-imidazoline analogs. These compounds are known for their ability to inhibit the interaction between the mouse double minute 2 homolog (MDM2) and the tumor suppressor protein p53. By disrupting this interaction, this compound stabilizes and activates p53, leading to the induction of cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nutlin-2 involves several steps, starting with the preparation of the imidazoline core. The key steps include:
Formation of the Imidazoline Core: This is achieved through the reaction of an aldehyde with an amine in the presence of an acid catalyst.
Substitution Reactions: The imidazoline core is then subjected to substitution reactions to introduce the necessary functional groups, such as chlorophenyl and methoxyphenyl groups.
Cyclization: The final step involves cyclization to form the cis-imidazoline ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Nutlin-2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as chlorophenyl and methoxyphenyl groups. These reactions are typically carried out under mild conditions to preserve the integrity of the imidazoline core.
Common Reagents and Conditions:
Substitution Reagents: Halogenated compounds, such as chlorobenzene, are commonly used in substitution reactions.
Catalysts: Acid catalysts, such as hydrochloric acid, are used to facilitate the formation of the imidazoline core.
Major Products: The major products formed from these reactions include various substituted imidazolines, which can be further modified to produce this compound and its analogs .
Scientific Research Applications
Nutlin-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the synthesis and reactivity of imidazoline analogs.
Biology: this compound is used to investigate the role of the MDM2-p53 interaction in cellular processes such as cell cycle regulation and apoptosis.
Medicine: this compound has shown promise as an anti-cancer agent due to its ability to activate p53 and induce apoptosis in cancer cells.
Mechanism of Action
Nutlin-2 exerts its effects by binding to the p53-binding pocket of MDM2, thereby preventing the interaction between MDM2 and p53. This stabilization of p53 leads to its accumulation in the cell, which in turn activates the p53 pathway. The activation of p53 results in the transcription of target genes involved in cell cycle arrest, DNA repair, and apoptosis. This mechanism is particularly effective in cancer cells with wild-type p53, as it selectively induces a growth-inhibiting state called senescence .
Comparison with Similar Compounds
Nutlin-2 is part of the Nutlin family, which includes Nutlin-1 and Nutlin-3. While all three compounds inhibit the MDM2-p53 interaction, Nutlin-3 is the most commonly used in anti-cancer studies due to its higher potency and specificity . Other similar compounds include:
RG7112: A derivative of Nutlin-3 that has been developed for clinical use.
RG7388 (Idasanutlin): Another derivative with improved pharmacokinetic properties and efficacy.
This compound is unique in its balance of potency and selectivity, making it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C31H34Br2N4O4 |
---|---|
Molecular Weight |
686.4 g/mol |
IUPAC Name |
[4,5-bis(4-bromophenyl)-2-(2-ethoxy-4-methoxyphenyl)-4,5-dihydroimidazol-1-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C31H34Br2N4O4/c1-3-41-27-20-25(40-2)12-13-26(27)30-34-28(21-4-8-23(32)9-5-21)29(22-6-10-24(33)11-7-22)37(30)31(39)36-16-14-35(15-17-36)18-19-38/h4-13,20,28-29,38H,3,14-19H2,1-2H3 |
InChI Key |
PVRYEWOXWGDQHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(CC3)CCO)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Synonyms |
nutlin 2 nutlin-2 |
Origin of Product |
United States |
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